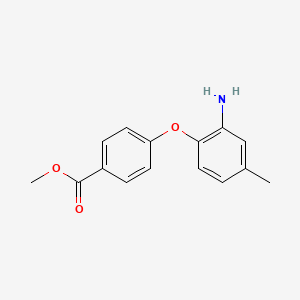

Methyl 4-(2-amino-4-methylphenoxy)benzoate

Description

Overview of Phenoxybenzoate Derivatives in Organic Synthesis

Phenoxybenzoate derivatives are a versatile class of compounds frequently utilized as building blocks in the synthesis of more complex molecules. Their rigid, yet modifiable, scaffold makes them ideal starting materials for creating a diverse range of chemical entities. The ether linkage provides a degree of conformational flexibility, while the aromatic rings can be functionalized with various substituent groups to fine-tune the electronic and steric properties of the molecule.

In organic synthesis, the phenoxybenzoate core is often assembled through nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. These methods allow for the controlled introduction of different functional groups onto the aromatic rings, leading to a wide array of derivatives with tailored properties.

Significance of Amino and Methyl Substituents in Advanced Chemical Research

The presence of amino (-NH2) and methyl (-CH3) groups as substituents on aromatic rings significantly influences the reactivity, polarity, and biological activity of a molecule.

The amino group is a powerful electron-donating group, which can increase the electron density of the aromatic ring and influence its reactivity in electrophilic aromatic substitution reactions. Its basic nature also allows for the formation of salts and hydrogen bonds, which are crucial for molecular recognition and binding to biological targets.

The methyl group , while simpler, is also impactful. It is a weakly electron-donating group and can enhance the lipophilicity of a compound, which can affect its solubility and ability to cross biological membranes. The steric bulk of the methyl group can also influence the conformation of the molecule and its interaction with other molecules.

The specific placement of these substituents on the phenoxybenzoate scaffold, as in Methyl 4-(2-amino-4-methylphenoxy)benzoate, creates a unique electronic and steric environment that can be exploited in the design of new materials and potential therapeutic agents.

Current Research Landscape of this compound Analogues

While specific studies on this compound are scarce, research on its analogues provides valuable insights into the potential applications of this class of compounds. Analogues of this compound, which may vary in the position of the substituents or the nature of the ester group, have been investigated for a range of potential biological activities.

For instance, studies on related phenoxybenzamine (B1677643) derivatives have explored their antagonist activity at adrenoceptors. nih.gov The substitution patterns on the phenoxy and benzyl (B1604629) moieties were found to be critical for their potency and selectivity. nih.gov Other research into phenoxybenzamide derivatives has revealed their potential as antiplasmodial agents, with the substitution pattern on the anilino part of the structure strongly influencing their activity. mdpi.comresearchgate.net

The general structure-activity relationship (SAR) studies of phenoxybenzoate and related diaryl ether compounds indicate that the nature and position of substituents on the aromatic rings are key determinants of their biological effects. nih.govmdpi.com

Scope and Objectives of Academic Research on this compound

The academic interest in a compound like this compound would likely stem from several key objectives:

Exploration of Novel Synthesis Methods: Developing efficient and stereoselective methods for the synthesis of specifically substituted phenoxybenzoates is a continuous goal in organic chemistry.

Investigation of Physicochemical Properties: Characterizing the spectroscopic, electronic, and conformational properties of this molecule would provide fundamental data for computational modeling and the design of new materials.

Probing Structure-Activity Relationships: By synthesizing and evaluating a series of related analogues, researchers can elucidate the role of the amino, methyl, and ester groups in determining the compound's potential biological activity.

Discovery of New Biologically Active Agents: The unique substitution pattern of this compound makes it a candidate for screening in various biological assays to identify potential new leads for drug discovery.

Representative Data for Phenoxybenzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |

| Methyl 4-phenoxybenzoate | C₁₄H₁₂O₃ | 228.24 | 53-55 | 7.99 (d, 2H), 7.41 (t, 2H), 7.21 (t, 1H), 7.07 (d, 2H), 7.04 (d, 2H), 3.88 (s, 3H) |

| Methyl 4-(4-aminophenoxy)benzoate | C₁₄H₁₃NO₃ | 243.26 | 135-137 | 7.87 (d, 2H), 6.91 (d, 2H), 6.83 (d, 2H), 6.65 (d, 2H), 3.81 (s, 3H), 3.70 (s, 2H) |

| Methyl 4-(4-methylphenoxy)benzoate | C₁₅H₁₄O₃ | 242.27 | 64-66 | 7.97 (d, 2H), 7.19 (d, 2H), 6.97 (d, 2H), 6.94 (d, 2H), 3.87 (s, 3H), 2.35 (s, 3H) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-amino-4-methylphenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-8-14(13(16)9-10)19-12-6-4-11(5-7-12)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGOVHXMALQUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 2 Amino 4 Methylphenoxy Benzoate and Analogues

Retrosynthetic Analysis of Methyl 4-(2-amino-4-methylphenoxy)benzoate

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The first is at the ester group, and the second is at the diaryl ether linkage.

The disconnection of the ester bond leads to 4-(2-amino-4-methylphenoxy)benzoic acid and methanol (B129727). This pathway would involve the formation of the diaryl ether first, followed by an esterification step.

Alternatively, disconnection of the diaryl ether bond presents two possible routes. One involves the reaction between a methyl 4-halobenzoate and 2-amino-4-methylphenol (B1222752). The other route considers the reaction between a 4-hydroxybenzoate (B8730719) derivative and a substituted aniline.

Esterification Strategies for Benzoate (B1203000) Moiety Formation

The formation of the methyl benzoate moiety is a critical step in the synthesis. This can be achieved either before or after the formation of the diaryl ether linkage.

Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. In the context of synthesizing this compound, this would involve the reaction of 4-(2-amino-4-methylphenoxy)benzoic acid with methanol and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

Modern catalytic methods offer milder and often more efficient alternatives to traditional Fischer esterification. These methods can employ a variety of catalysts.

Acid Catalysts: Besides liquid acids, solid acid catalysts can be used to simplify product purification.

Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be used to facilitate the esterification under mild conditions, which is particularly useful for sensitive substrates.

Formation of the Diaryl Ether Linkage

The creation of the diaryl ether bond is arguably the most crucial step in the synthesis of this class of compounds. The two main strategies employed are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed C-O coupling reactions.

The SNAr reaction is a plausible method for forming the diaryl ether linkage. This reaction typically involves an activated aryl halide or sulfonate and a nucleophile. For the synthesis of this compound, this could involve the reaction of methyl 4-fluorobenzoate (B1226621) (which is activated towards nucleophilic attack) with 2-amino-4-methylphenol in the presence of a base. The nitro group is a strong activating group for SNAr reactions, so a precursor like methyl 4-fluoro-3-nitrobenzoate could be reacted with 2-amino-4-methylphenol, followed by reduction of the nitro group to an amine.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Methyl 4-fluorobenzoate | 2-amino-4-methylphenol | Base (e.g., K2CO3), high temperature | This compound |

| 4-Fluoronitrobenzene | 2-amino-4-methylphenol | Base (e.g., NaH), polar aprotic solvent | 4-(2-amino-4-methylphenoxy)nitrobenzene |

Metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds in diaryl ethers, often proceeding under milder conditions than SNAr reactions.

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of the Buchwald-Hartwig reaction using palladium or copper catalysts can also be applied to form C-O bonds. These reactions typically involve an aryl halide or triflate and an alcohol or phenol (B47542), in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Chan-Lam Coupling: The Chan-Lam coupling reaction utilizes a copper catalyst to facilitate the formation of a C-O bond between an aryl boronic acid and a phenol. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. For instance, the reaction of 4-(methoxycarbonyl)phenylboronic acid with 2-amino-4-methylphenol in the presence of a copper(II) catalyst and a base like pyridine (B92270) would yield the desired product.

| Coupling Reaction | Aryl Partner | Phenol/Alcohol Partner | Catalyst/Ligand System |

| Buchwald-Hartwig type | Methyl 4-bromobenzoate | 2-amino-4-methylphenol | Palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., Xantphos), base |

| Chan-Lam type | 4-(Methoxycarbonyl)phenylboronic acid | 2-amino-4-methylphenol | Copper(II) acetate, base (e.g., pyridine) |

Introduction and Functionalization of Amino and Methyl Groups on Aromatic Rings

Amination Reactions (e.g., Reduction of Nitro Precursors)

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. The nitration of aromatic rings is a well-established electrophilic aromatic substitution reaction, and the subsequent reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reactivity, and cost. Common methods include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is a highly effective method for the reduction of both aromatic and aliphatic nitro groups. masterorganicchemistry.com

Metal-Based Reductions: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl2) offers a milder alternative, often used when other reducible functional groups are present.

Metal-Free Reductions: Reagents like trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine provide a metal-free method for the reduction of nitro compounds to amines. This approach can be advantageous in avoiding metal contamination of the product.

Hydrazine-Based Reductions: Hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, or systems like hydrazine glyoxylate (B1226380) with zinc or magnesium powder, can selectively reduce nitro groups at room temperature, even in the presence of other reducible groups like carboxylic acids and halogens. This method is noted for its good yields and the avoidance of expensive noble metal catalysts.

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, in a molecule containing a sensitive ester group, milder conditions would be preferred to avoid hydrolysis.

Regioselective Methylation Strategies

The introduction of a methyl group at a specific position on an aromatic ring requires careful consideration of directing effects and the choice of methylation agent. In the context of synthesizing this compound, the methyl group is located para to the oxygen of the ether linkage and meta to the amino group.

A plausible strategy involves the methylation of a precursor molecule where the desired regiochemistry is already established or can be controlled. For example, starting with a substituted phenol, such as 2-nitro-4-chlorophenol, allows for the subsequent introduction of the methyl group. However, a more direct approach would be to start with a commercially available methylated precursor like p-cresol (B1678582) and introduce the other functional groups accordingly.

In cases where methylation is performed on a molecule with existing functional groups, their directing effects must be considered. For instance, a hydroxyl group is an ortho, para-director, while a nitro group is a meta-director. The selective alkylation of aminophenols can be achieved by first protecting the more reactive amino group, for example, by forming an imine with benzaldehyde. This allows for the selective O-alkylation of the hydroxyl group. Subsequent hydrolysis of the imine regenerates the amino group.

Multi-Step Synthetic Pathways and Sequential Transformations

The synthesis of this compound is inherently a multi-step process. A logical synthetic route would involve the formation of the diaryl ether bond as a key step, followed or preceded by the functionalization of the aromatic rings. A plausible retrosynthetic analysis suggests two main precursors: a substituted phenol and a substituted benzoic acid derivative.

A potential forward synthesis could be envisioned as follows:

Ullmann Condensation: The core diaryl ether linkage can be formed via an Ullmann condensation reaction. This would involve the coupling of a substituted phenol, such as 4-methyl-2-nitrophenol, with an aryl halide, like methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate). This reaction is typically catalyzed by a copper salt in the presence of a base. The nitro group on the phenol serves as an activating group for the nucleophilic aromatic substitution and also as a precursor to the desired amino group.

Reduction of the Nitro Group: Following the successful formation of the diaryl ether, the nitro group in the resulting intermediate, Methyl 4-(4-methyl-2-nitrophenoxy)benzoate, is reduced to an amino group. As discussed in section 2.4.1, various reduction methods can be employed. Catalytic hydrogenation would be a clean and efficient option, provided the ester group is stable under the reaction conditions.

This sequential approach allows for the controlled construction of the target molecule, with each step building upon the previous one to introduce the required structural features.

Optimization of Reaction Conditions and Yield Enhancement

To ensure an efficient and high-yielding synthesis, the optimization of reaction parameters for key steps, such as the Ullmann condensation, is crucial. Factors such as the choice of solvent, reaction temperature, and pressure can have a significant impact on the outcome of the reaction.

Solvent System Selection

The solvent plays a critical role in the Ullmann condensation by influencing the solubility of the reactants and the catalyst, as well as the reaction rate. High-boiling polar aprotic solvents are commonly used.

| Solvent System | Reactants | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

| Dimethylformamide (DMF) | 4-chloronitrobenzene, Phenol | Cu/KOH | >210 | - | nih.gov |

| N-Methylpyrrolidone (NMP) | Aryl Halide, Phenol | Copper Catalyst | High | - | nih.gov |

| Dimethyl sulfoxide (B87167) (DMSO) | Iodobenzene, Phenol | Cu(II) glycinate/KOH | 80 | High | chemicalbook.com |

| Acetonitrile (B52724) | 4-cyanochlorobenzene, Phenol | Cu(II)@PAM/K2CO3 | - | 65 | researchgate.net |

This table is generated based on data from analogous reactions and illustrates the effect of different solvent systems.

As indicated in the table, solvents like DMF, NMP, and DMSO are frequently employed in Ullmann ether synthesis. nih.govchemicalbook.com The choice of solvent can significantly affect the yield, with DMSO often providing good results at more moderate temperatures. chemicalbook.com

Temperature and Pressure Control

Temperature is a key parameter in the Ullmann condensation, with traditional methods often requiring high temperatures, sometimes in excess of 210 °C. nih.gov However, modern modifications with more active catalysts and ligands have enabled the reaction to proceed at lower temperatures.

| Temperature (°C) | Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |

| 80 | Iodobenzene, Phenol | Cu(II) glycinate/KOH | DMSO | High | chemicalbook.com |

| 120 | Aryl Halides, Phenols | Cu-NPs/Cs2CO3 | DMF | 65-92 | mdpi.com |

| 100 | 5-iodo-1,2,3-triazoyl benzaldehydes, diaminobenzenes | CuI (5 mol%) | DMSO | Good to Excellent | |

| 80 | p-iodotoluene, bis-phenoxide | K[Cu(LX1)2] | DMSO | 91 | azom.com |

This table is generated based on data from analogous reactions and illustrates the effect of temperature on reaction yield.

The data suggests that with the appropriate catalyst system, high yields can be achieved at temperatures around 80-120 °C. chemicalbook.commdpi.comazom.com Pressure is not typically a critical parameter for Ullmann condensations, which are usually carried out at atmospheric pressure. However, in the case of catalytic hydrogenation for the nitro group reduction, pressure control of the hydrogen gas is essential.

Catalyst Selection and Loading

Copper-Catalyzed Ullmann-Type Reactions:

The Ullmann condensation is a classical method for forming C-O bonds, traditionally using stoichiometric amounts of copper at high temperatures. sci-hub.se Modern modifications have led to the development of catalytic systems that operate under milder conditions with lower catalyst loadings. For the synthesis of aminophenoxybenzoates, the presence of the amino group on the phenol reactant requires careful catalyst selection to avoid competitive C-N coupling.

Ligands play a crucial role in stabilizing the copper catalyst and promoting the desired C-O bond formation. For Ullmann-type reactions, N,N-dimethylglycine has been shown to be an effective ligand, enabling the coupling of aryl iodides and bromides at 90°C. organic-chemistry.org Other ligands such as picolinic acid have also been found to be effective for the synthesis of diaryl ethers, even with sterically hindered substrates. rsc.org The choice of base is also critical, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being commonly used. organic-chemistry.orgresearchgate.net

Table 1: Representative Catalyst Systems for Ullmann-Type Diaryl Ether Synthesis (Note: Data presented is for analogous reactions due to the absence of specific literature data for this compound)

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |

| CuI | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 90 | 10 | 75-95 | organic-chemistry.org |

| Cu₂O | Picolinic Acid | K₃PO₄ | DMSO | 110 | 5 | 80-95 | rsc.org |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 1-5 | 85-98 | nih.gov |

Palladium-Catalyzed Buchwald-Hartwig Reactions:

The Buchwald-Hartwig amination has been adapted for C-O bond formation and often provides a milder and more general alternative to the Ullmann reaction. semanticscholar.orgnih.gov These reactions typically employ palladium catalysts with bulky, electron-rich phosphine ligands. The choice of ligand is critical for achieving high yields and functional group tolerance. For the synthesis of aminophenoxy derivatives, catalyst systems have been developed that show selectivity for either O-arylation or N-arylation. rsc.org For the desired O-arylation of an aminophenol, specific palladium-ligand complexes are required.

The development of increasingly sophisticated ligands has expanded the scope of the Buchwald-Hartwig reaction to include a wide range of substrates under mild conditions. semanticscholar.org For the coupling of phenols with aryl halides, ligands such as BrettPhos have been shown to be effective. rsc.org The base used in these reactions is also a key parameter, with common choices including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). nih.gov

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Diaryl Ether Synthesis (Note: Data presented is for analogous reactions due to the absence of specific literature data for this compound)

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |

| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 1-2 | 80-95 | rsc.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-110 | 1-2 | 82-99 | semanticscholar.org |

| [(cinnamyl)PdCl]₂ | Biarylphosphine | NaOtBu | Toluene | RT-100 | 0.5-2 | 70-98 | nih.gov |

Scalable Synthetic Approaches and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of a fine chemical like this compound necessitates the development of scalable, robust, and cost-effective methodologies. Key considerations include reaction efficiency, safety, and the ability to consistently produce the target compound in high purity. Modern approaches such as continuous flow synthesis and automated platforms are increasingly being adopted to meet these demands.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of diaryl ethers. rsc.orgnih.gov By conducting reactions in a continuously flowing stream through a reactor, significant improvements in heat and mass transfer can be achieved. This leads to better reaction control, increased safety, and often higher yields and purity. rsc.org

For the synthesis of diaryl ethers, a fixed-bed continuous flow process has been developed using a polymer-supported fluoride (B91410) reagent in supercritical carbon dioxide (scCO₂). rsc.orgnih.gov This approach allows for high conversions and easy separation of the product from the catalyst. The ability to operate at elevated temperatures and pressures in a controlled manner makes flow chemistry particularly suitable for reactions that are sluggish or require harsh conditions in batch mode. The productivity of a continuous flow system can be significantly higher than a batch process of a similar scale, making it an attractive option for industrial production.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Diaryl Ethers (Note: Data is generalized from studies on analogous diaryl ether syntheses)

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Time | Hours to days | Minutes to hours | rsc.orgnih.gov |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio | rsc.org |

| Safety | Potential for thermal runaway | Enhanced, small reaction volume at any given time | rsc.org |

| Scalability | Challenging, requires larger reactors | Easier, by extending operation time or parallelizing reactors | nih.gov |

| Productivity | Lower | Higher | nih.gov |

Automated Synthesis Platforms

Automated synthesis platforms have revolutionized the process of drug discovery and chemical development by enabling high-throughput synthesis and screening of compound libraries. nih.govresearchgate.net These platforms can be utilized to rapidly optimize reaction conditions for the synthesis of a target molecule like this compound. By systematically varying parameters such as catalyst, ligand, base, solvent, and temperature in a parallel fashion, the optimal conditions can be identified much more quickly than with traditional one-at-a-time experimentation.

Automated platforms typically consist of robotic liquid handlers, reactors, and analytical instrumentation integrated into a single workflow. researchgate.net This allows for the automated execution of reaction setup, workup, and analysis. For the synthesis of a library of phenoxybenzoate analogues, an automated platform could be programmed to dispense the required starting materials and reagents into an array of reaction vessels, which are then subjected to the desired reaction conditions. The products can then be automatically purified and analyzed, providing a wealth of data in a short period of time. researchgate.net This approach not only accelerates the discovery of new compounds but also facilitates the rapid optimization of synthetic routes for industrial production.

Principles of Green Chemistry in the Synthesis of Phenoxybenzoates

The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and enhance the sustainability of chemical processes. The synthesis of phenoxybenzoates can be evaluated and improved through the lens of these principles.

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing syntheses to minimize the generation of waste is a primary goal. This can be achieved by optimizing reactions to achieve high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy are more efficient and generate less waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. The use of copper or palladium catalysts in the synthesis of phenoxybenzoates is a prime example of this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives. The development of reactions in greener solvents like water or supercritical CO₂ is a key area of research. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. The development of more active catalysts that allow for lower reaction temperatures contributes to this goal.

Green chemistry metrics, such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI), are used to quantify the "greenness" of a chemical process.

Table 4: Green Chemistry Metrics for Diaryl Ether Synthesis (Note: Values are representative and depend on the specific reaction and process)

| Metric | Formula | Ideal Value | Significance |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to product. |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated per unit of product. |

| Process Mass Intensity (PMI) | Total mass input (kg) / Product mass (kg) | 1 | Considers all materials used in a process, including solvents and workup materials. |

By applying these principles and metrics, the synthesis of this compound and its analogues can be designed to be not only efficient and scalable but also environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of Methyl 4 2 Amino 4 Methylphenoxy Benzoate

Reactivity of the Aromatic Amino Group

The aromatic amino group is a key site for various chemical reactions, including oxidation, acylation, alkylation, and coupling reactions.

The oxidation of aromatic amines can lead to a variety of products, such as quinones and nitro derivatives. While specific studies on the oxidation of Methyl 4-(2-amino-4-methylphenoxy)benzoate are not extensively documented, the reactivity of analogous aromatic amines suggests potential transformation pathways. For instance, the oxidation of similar compounds can yield highly colored quinone-imine structures. The reaction of 4-methyl-sulfonyl-2-nitro-benzoic acid with methanol (B129727) and thionyl chloride results in Methyl 4-methyl-sulfonyl-2-nitro-benzoate, indicating that related structures can be synthesized with a nitro group present. nih.gov

The amino group of this compound is readily susceptible to acylation and alkylation. Acylation reactions, for instance, can be achieved using acyl chlorides or anhydrides to form the corresponding amides. A related compound, Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoate, is synthesized through an acylation reaction involving an aminobenzoate. nih.gov Similarly, the synthesis of Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate also involves the acylation of an aminobenzoate derivative. nih.gov These examples suggest that the amino group of the target compound would be expected to react similarly.

Alkylation of the amino group can introduce alkyl substituents, though this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

The aromatic amino group is a valuable handle for constructing more complex molecules through various coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. A similar reaction is used to synthesize 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid from methyl 4-bromo-2-methylbenzoate and 4-methylaniline, which is then hydrolyzed. nih.gov This demonstrates the utility of the amino group in forming biaryl amine structures. Furthermore, a process for preparing methyl 4-(aminomethyl)benzoate highlights its use in subsequent Buchwald C-N coupling reactions. google.com These examples strongly suggest that this compound can serve as a substrate in such coupling reactions to generate more elaborate molecular architectures.

Reactions Involving the Phenoxy Ether Linkage

The ester group in this compound can be cleaved under acidic or basic conditions through hydrolysis. This reaction would yield the corresponding carboxylic acid, 4-(2-amino-4-methylphenoxy)benzoic acid, and methanol. A relevant example is the hydrolysis of the ester in a compound prepared via a Buchwald–Hartwig cross-coupling reaction to yield 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. nih.gov Cleavage of the ether linkage is generally more difficult and requires harsh conditions, such as treatment with strong acids like HBr or HI.

The phenoxy ring in this compound can undergo electrophilic aromatic substitution reactions. The positions on the ring that are activated for substitution will be directed by the existing substituents, namely the amino group (via the ether linkage) and the methyl group. The synthesis of Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoate, which features a bromine atom on the phenoxy ring, indicates that halogenation of this moiety is feasible. nih.gov This suggests that other electrophilic substitution reactions, such as nitration or sulfonation, could also be performed on the phenoxy ring, leading to a variety of substituted derivatives. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the types of reactions discussed.

Table 1: Reactivity of the Aromatic Amino Group

| Reaction Type | Reagents/Conditions | Expected Product Type |

| Oxidation | Oxidizing agents | Quinones, Nitro derivatives |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | N-alkylated amines |

| Coupling | Palladium catalyst, Base | Biaryl amines, Complex amines |

Table 2: Reactions Involving Other Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product Type |

| Ester | Cleavage (Hydrolysis) | Acid or Base | Carboxylic acid |

| Phenoxy Ether | Cleavage | Strong acids (e.g., HBr) | Phenol (B47542) and aryl halide |

| Phenoxy Moiety | Substitution (e.g., Halogenation) | Electrophile (e.g., Br₂) | Ring-substituted derivatives |

Transformations of the Methyl Ester Group

The methyl ester group is a key functional handle on the molecule, susceptible to several important transformations.

Hydrolysis and Transesterification Reactions

The methyl ester moiety of this compound can be readily converted to its corresponding carboxylic acid, 4-(2-amino-4-methylphenoxy)benzoic acid, through hydrolysis. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is obtained upon acidification of the carboxylate salt. Studies on various methyl benzoates show that these reactions can be driven to completion, often with high yields. chemspider.com Even sterically hindered esters can be hydrolyzed effectively under high-temperature conditions in aqueous solutions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.

Transesterification can also be performed, allowing for the conversion of the methyl ester into other esters. This is typically accomplished by heating the compound with a different alcohol in the presence of an acid or base catalyst.

Table 1: Typical Conditions for Methyl Ester Hydrolysis

| Reagent/Condition | Product | Notes |

|---|---|---|

| NaOH, H₂O/Methanol, Reflux | 4-(2-amino-4-methylphenoxy)benzoic acid sodium salt | Followed by acid workup to yield the free carboxylic acid. chemspider.com |

Reduction to Alcohol (e.g., Complex Metal Hydride Reductions)

The methyl ester group can be reduced to a primary alcohol, yielding [4-(2-amino-4-methylphenoxy)phenyl]methanol. This transformation requires powerful reducing agents, as esters are generally less reactive than aldehydes or ketones.

Complex metal hydrides are the reagents of choice for this reduction. Lithium aluminum hydride (LiAlH₄) is highly effective in converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). In contrast, sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters under standard conditions, a chemoselectivity that is often exploited in organic synthesis. iwu.eduresearchgate.net However, the reactivity of NaBH₄ can be enhanced by using it at higher temperatures or in the presence of certain additives.

Table 2: Common Reagents for Ester Reduction

| Reagent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | [4-(2-amino-4-methylphenoxy)phenyl]methanol |

Electrophilic and Nucleophilic Aromatic Substitution on Benzene (B151609) Rings

The two benzene rings in this compound exhibit different susceptibilities to aromatic substitution reactions due to the distinct electronic effects of their substituents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is expected to occur preferentially on the more electron-rich aromatic ring. The directing effects of the substituents determine the position of the incoming electrophile. masterorganicchemistry.com

Ring A (substituted with -NH₂, -CH₃, and the ether oxygen): This ring is highly activated towards EAS. The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons via resonance. masterorganicchemistry.com The methyl group (-CH₃) is a moderately activating, ortho-, para-directing group through an inductive effect. The ether oxygen also activates the ring and is an ortho-, para-director. The cumulative effect of these groups makes Ring A significantly more nucleophilic than Ring B. Electrophilic attack will likely occur at the positions ortho or para to the strongly activating amino group, with the final regioselectivity influenced by steric hindrance.

Ring B (substituted with -COOCH₃): This ring is deactivated by the electron-withdrawing methyl ester group (-COOCH₃), which pulls electron density from the ring via resonance, making it less nucleophilic. masterorganicchemistry.com The ester group acts as a meta-director for any potential, albeit disfavored, electrophilic substitution.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will overwhelmingly favor substitution on Ring A.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NH₂ | A | +R > -I (Resonance donation) | Strongly Activating | Ortho, Para |

| -O-Ar | A | +R > -I (Resonance donation) | Activating | Ortho, Para |

| -CH₃ | A | +I (Inductive donation) | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally not feasible on the parent this compound molecule. This reaction mechanism requires an aromatic ring to be substituted with at least one powerful electron-withdrawing group (such as a nitro group) and a good leaving group (such as a halide). Since neither ring possesses this specific combination of substituents, they are not susceptible to attack by common nucleophiles under standard SNAr conditions.

Radical Reactions and Photochemical Transformations

The specific behavior of this compound under radical or photochemical conditions is not extensively documented in the surveyed literature. However, general principles suggest potential pathways. Aromatic amines and phenols are known to be susceptible to oxidation. The presence of the amino group and the phenoxy linkage might make the molecule prone to degradation through radical mechanisms, especially in the presence of initiators or UV light. Photochemical reactions could potentially lead to cleavage of the C-O ether bond or transformations involving the amino and ester functionalities, though specific products and mechanisms remain speculative without direct experimental data.

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of its key transformations can be inferred from well-established organic chemistry principles.

Investigation of Reaction Intermediates

Ester Hydrolysis: In base-catalyzed hydrolysis (saponification), the key intermediate is a tetrahedral intermediate . This is formed when a hydroxide ion attacks the ester's carbonyl carbon, breaking the C=O pi bond and forming a transient species with a tetrahedral, sp³-hybridized carbon and a negative charge on the oxygen. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylic acid.

Electrophilic Aromatic Substitution: The mechanism of EAS involves the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex . masterorganicchemistry.com In the case of this compound, an electrophile (E⁺) is attacked by the pi system of the activated Ring A. This breaks the aromaticity and forms the arenium ion, where the positive charge is delocalized across the ring, particularly to the positions ortho and para to the site of attack. The stability of this intermediate is greatly enhanced by the electron-donating amino and alkoxy groups. The reaction completes when a base removes a proton from the sp³-hybridized carbon, restoring aromaticity.

Diaryl Ether Synthesis: The formation of the diaryl ether linkage itself, likely via an Ullmann wikipedia.orgorganic-chemistry.org or Buchwald-Hartwig type reaction, wikipedia.orglibretexts.org proceeds through organometallic intermediates. In the copper-catalyzed Ullmann condensation, organocopper(I) species are proposed intermediates. wikipedia.org In the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling, the mechanism involves a catalytic cycle with organopalladium intermediates, cycling through oxidative addition and reductive elimination steps. libretexts.org

Information regarding "this compound" is currently unavailable in public research.

Extensive searches for scholarly articles and research data concerning the chemical reactivity and transformation mechanisms of this compound have yielded no specific information on its kinetic isotope effects or transition state analysis.

While general principles of kinetic isotope effects and transition state analysis are well-established in organic chemistry, their application to this particular compound has not been documented in the accessible scientific literature. core.ac.uk Research on related compounds, such as other benzoate (B1203000) esters and aromatic amines, provides insights into potential reaction mechanisms like esterification and reactions involving the amino group. nih.govyoutube.comsciencemadness.orgorgsyn.org However, without specific studies on this compound, any discussion of its kinetic isotope effects or transition state would be purely speculative and would not meet the required standards of scientific accuracy.

Further investigation into the synthesis and reactivity of analogous ether-linked aromatic compounds might offer a starting point for future research in this area. chemicalbook.combldpharm.com At present, there is no published data to populate the requested article structure with the necessary detailed research findings and data tables.

Therefore, the generation of an article on the "" with a focus on "Kinetic Isotope Effects and Transition State Analysis" is not possible due to the absence of relevant scientific research.

Derivatization and Functionalization Strategies for Research Applications

Derivatization of the Amino Group for Analytical and Synthetic Utility

The primary amino group is a key site for derivatization due to its nucleophilic character. Modification at this position can be used to modulate the compound's physicochemical properties, attach labels for analytical purposes, or create intermediates for further synthetic transformations. Common strategies involve converting the amine into amides, sulfonamides, or Schiff bases, which can alter biological activity or improve analytical detection. biointerfaceresearch.commdpi.com For instance, derivatization is a common technique to enhance the analysis of amino compounds in complex mixtures by improving their chromatographic retention and mass spectrometric detection. nih.gov The reaction conditions, particularly pH, are critical for achieving complete derivatization.

Acylation and alkylation are fundamental methods for modifying the primary amino group of Methyl 4-(2-amino-4-methylphenoxy)benzoate. These reactions introduce acyl or alkyl substituents, leading to the formation of amides or secondary/tertiary amines, respectively.

Alkylation: The introduction of alkyl groups can be accomplished through various methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common approach. Alternatively, direct alkylation with alkyl halides can be employed. Asymmetric alkylation techniques, using chiral auxiliaries, have been developed for the synthesis of specific stereoisomers of α-amino acids and can be adapted for this purpose. harvard.edu These methods allow for the controlled introduction of one or two alkyl groups, yielding secondary or tertiary amines.

| Derivatization Type | Reagent(s) | Product Functional Group | Key Features |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((R-CO)₂O) | Amide (-NHCOR) | Converts basic amine to a neutral amide; reaction is typically robust. google.com |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | Forms stable sulfonamide linkage; used in synthesis of sulfonamide derivatives. nih.gov |

| Alkylation (Reductive Amination) | Aldehyde (R-CHO) or Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN) | Secondary (-NHR) or Tertiary Amine (-NR₂) | Controlled introduction of alkyl groups. |

| Alkylation (Direct) | Alkyl Halide (R-X) | Secondary (-NHR), Tertiary (-NR₂), or Quaternary Ammonium Salt (-N⁺R₃) | Risk of over-alkylation; requires careful control of stoichiometry. harvard.edu |

Functionalization of the Phenoxy Ring System

The phenoxy ring system, containing the ether linkage and a methyl group, is susceptible to electrophilic aromatic substitution. The substituents already present on this ring direct the position of incoming electrophiles. The ether oxygen is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director.

Given these directing effects, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur primarily at the positions ortho and para to the activating ether group. The position ortho to the ether and meta to the methyl group is sterically unhindered and electronically activated, making it a likely site of substitution. The other ortho position (relative to the ether) is blocked by the benzoate (B1203000) ring. The position para to the ether is also blocked by the methyl group. Therefore, regioselectivity will be strongly influenced by both electronic and steric factors. For comparison, the nitration of methyl benzoate itself, an example of electrophilic aromatic substitution, proceeds to give the meta-substituted product due to the deactivating nature of the ester group. youtube.com

| Reaction Type | Typical Reagents | Predicted Major Product Position(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Position 3 (ortho to ether) | Strong activating and directing effect of the ether oxygen. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Position 3 (ortho to ether) | Strong directing effect of the ether oxygen overcomes weaker methyl group direction. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Position 3 (ortho to ether) | High reactivity at the position most activated by the ether group, subject to steric considerations. |

Methyl Ester Group Modifications for Chemical Probes and Tags

The methyl ester group is another valuable site for modification, primarily through hydrolysis to the corresponding carboxylic acid. This transformation is a gateway to a variety of other functional groups and conjugations. Studies on the hydrolysis of methyl benzoates have shown that the reaction can be achieved in high yield under high-temperature water or alkaline conditions. For example, quantitative saponification of p-substituted methyl benzoates can be achieved in a 2% potassium hydroxide (B78521) solution at high temperatures (200–300 °C) within 30 minutes.

Once formed, the carboxylic acid is a versatile functional handle. It can be activated and coupled with amines to form stable amide bonds, a common strategy for attaching fluorescent tags, biotin (B1667282) labels, or other chemical probes. The carboxylic acid can also be reduced to a primary alcohol, which can then be used in ether or ester linkages, or further oxidized to an aldehyde for subsequent reactions. This sequence of modifications allows for the tailored design of molecules for specific research purposes, such as target identification or imaging. The hydrolysis of the ester is a key step in the synthesis of many benzoic acid derivatives. researchgate.netnih.gov

| Substrate | Conditions | Time | Yield of Carboxylic Acid |

|---|---|---|---|

| Methyl p-methylbenzoate | H₂O, 250 °C | 0.5 h | 56% |

| Methyl p-methoxybenzoate | H₂O, 250 °C | 0.5 h | 74% |

| Methyl p-aminobenzoate | 2% KOH, 200 °C | 0.5 h | Quantitative |

Regioselective Functionalization Approaches for Complex Scaffold Synthesis

The presence of multiple distinct reactive sites on this compound makes regioselective functionalization crucial for the synthesis of complex molecular scaffolds. By selectively reacting one functional group while leaving others intact, intricate architectures can be constructed. This often involves the use of protecting groups or the careful choice of reaction conditions to exploit the differential reactivity of the functional groups.

For instance, the amino group can be temporarily protected (e.g., as a Boc-carbamate) to allow for selective chemistry on the phenoxy ring or modification of the methyl ester. Subsequently, deprotection reveals the amino group for further reactions.

Furthermore, the molecule can serve as a building block in multicomponent reactions (MCRs). The primary amino group is well-suited for reactions like the Ugi four-component reaction (Ugi-4CR). nih.gov By combining the parent molecule (as the amine component) with an aldehyde, an isocyanide, and a carboxylic acid, a diverse library of complex, peptide-like scaffolds can be generated in a single step. This strategy is highly efficient for exploring chemical space and developing new molecular entities. The synthesis of novel 1,4-benzodiazepine (B1214927) scaffolds, for example, has been achieved using MCR strategies, highlighting the power of this approach for building privileged structures in medicinal chemistry. nih.gov The development of regioselective methods for synthesizing functionalized heterocycles, such as 1,2-oxazoles, further demonstrates the importance of controlling reaction outcomes to create specific isomers for research applications. beilstein-journals.org

Role As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Precursor for Complex Organic Molecule Synthesis

The structural framework of Methyl 4-(2-amino-4-methylphenoxy)benzoate, which combines an aminophenol core with a benzoate (B1203000) group, is analogous to motifs found in numerous biologically active compounds. Aminophenol derivatives are recognized as important pharmacophores, and their derivatives have been investigated for various therapeutic applications. nih.govnih.govnih.govgoogle.com The diaryl ether linkage is also a key structural element in many natural products, valued for its chemical stability and its ability to orient functional groups in three-dimensional space. researchgate.net

The functional handles on this compound allow for sequential and regioselective modifications. The primary amine can be readily acylated, alkylated, or used as a directing group in electrophilic aromatic substitution. The ester can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. These features establish the compound as a valuable scaffold for constructing more elaborate molecules with potential pharmaceutical or material science applications. nih.gov

Utilization in Heterocyclic Compound Synthesis (e.g., Oxazoles, Imidazoles, Thiazolidinones)

The ortho-aminophenol moiety within this compound is a classic precursor for the synthesis of various fused heterocyclic systems. The adjacent amine and hydroxyl groups can undergo cyclization reactions with appropriate reagents to form five- or six-membered rings.

Oxazoles: The synthesis of benzoxazoles from ortho-aminophenols is a well-established transformation. acs.org This can be achieved by reacting the aminophenol with reagents such as cyanogen (B1215507) bromide or by using modern, less hazardous cyanating agents. acs.org The reaction involves an initial reaction with the amino group followed by an intramolecular cyclization via the hydroxyl group. acs.orgorganic-chemistry.org Applying this to this compound would yield a complex molecule featuring a benzoxazole (B165842) ring fused to the diaryl ether backbone.

Imidazoles: While the direct synthesis of benzimidazoles typically requires an ortho-phenylenediamine, derpharmachemica.commdpi.comnio.res.in the aminophenol precursor can be chemically modified or used in specific catalytic systems that facilitate imidazole (B134444) formation. The condensation of ortho-substituted anilines with aldehydes is a common strategy for building imidazole rings. derpharmachemica.comresearchgate.netrsc.org

Thiazolidinones: The primary aromatic amine of the title compound is an ideal starting point for the one-pot, three-component synthesis of 4-thiazolidinones. researchgate.netnih.govresearchgate.net This reaction typically involves the condensation of an amine, a carbonyl compound (an aldehyde), and a mercapto-acid, such as thioglycolic acid. researchgate.netnih.gov The initial step is the formation of a Schiff base between the primary amine of this compound and an aldehyde, which then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. This reaction provides a straightforward route to highly functionalized thiazolidinone derivatives, which are known for a wide range of biological activities. researchgate.net

Table 1: Potential Heterocyclic Synthesis from this compound

| Heterocycle Type | Required Co-Reagent(s) | Relevant Synthetic Method | Citation |

|---|---|---|---|

| Benzoxazole | Cyanating Agent (e.g., BrCN) or Aldehyde/Carboxylic Acid | Intramolecular cyclization | acs.orgorganic-chemistry.org |

| 4-Thiazolidinone | Aromatic Aldehyde, Thioglycolic Acid | One-pot three-component condensation | researchgate.netnih.govresearchgate.net |

| Benzimidazole | Aldehyde | Oxidative cyclodehydrogenation (requires diamine) | mdpi.comnio.res.in |

Application in the Construction of Macrocycles and Polycyclic Systems

The multifunctional nature of this compound makes it a candidate for constructing larger, more complex molecular architectures like macrocycles and polycyclic systems.

To be used in macrocyclization, a building block typically requires at least two reactive sites that can be linked together. After hydrolysis of its ester group to a carboxylic acid, the resulting amino-carboxylic acid derivative of the title compound can act as a monomer. For example, reaction with another molecule possessing two amine or two carboxylic acid groups under high-dilution conditions could facilitate intramolecular cyclization to form a macrocyclic diamide. Such templated reactions are a known strategy for creating peptide macrocycles. nih.gov

Furthermore, the diaryl ether core is a common feature in certain classes of polycyclic aromatic compounds. Through intramolecular cyclization reactions, such as Friedel-Crafts acylation or other electrophilic aromatic substitutions, it is plausible to form additional rings, fusing the two existing aromatic systems into a more rigid, polycyclic structure. acs.orgacs.orgnih.gov These transformations would likely require pre-functionalization of one of the aromatic rings to introduce a reactive group that can participate in the cyclization.

Chiral Synthesis Applications and Stereoselective Transformations

Chiral aminophenol derivatives are valuable as ligands in asymmetric catalysis. google.comresearchgate.net The ortho-aminophenol unit in this compound provides two heteroatom donors (N and O) in a well-defined spatial arrangement, making it an excellent candidate for chelation to a metal center. By synthesizing chiral versions of this ligand, it could be applied in a variety of enantioselective transformations. mdpi.com

The synthesis of such chiral ligands could be achieved through resolution of a racemic mixture or by asymmetric synthesis. Once obtained, these chiral ligands could be complexed with metals like copper or rhodium to catalyze reactions such as asymmetric additions, reductions, or cyclizations, with the potential for high enantioselectivity. google.com

Contribution to Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered assemblies from individual molecular building blocks. nih.gov this compound is well-equipped for this purpose.

The molecule possesses:

A primary amine (-NH2), which acts as a strong hydrogen bond donor.

A carbonyl oxygen on the ester group, which is a hydrogen bond acceptor.

Two aromatic rings, which can participate in π-π stacking interactions.

These features allow the molecule to self-assemble into well-defined nanostructures. researchgate.netmdpi.com For instance, the amine of one molecule could form a hydrogen bond with the ester oxygen of a neighboring molecule, leading to the formation of one-dimensional tapes or chains. These chains could then stack upon one another, stabilized by π-π interactions between the phenyl rings, to create two- or three-dimensional networks. nih.gov If the ester is hydrolyzed to a carboxylic acid, the resulting -COOH group provides even stronger hydrogen bonding capabilities (both donor and acceptor), further enhancing the potential for creating robust supramolecular materials.

Use in Polymer and Monomer Synthesis for Advanced Materials

Aromatic polymers, such as polyamides and polyimides, are known for their high thermal stability and excellent mechanical properties. koreascience.kr The synthesis of these polymers typically involves the polycondensation of monomers containing two reactive functional groups, such as a diamine and a diacid (or dianhydride). researchgate.netnih.gov

This compound can be envisioned as a key monomer for such polymers following chemical modification. For example:

Polyamide Synthesis: Hydrolysis of the methyl ester to a carboxylic acid would convert the molecule into an amino acid-type monomer. This monomer could undergo self-condensation to form a polyamide. Alternatively, it could be co-polymerized with other diamines or diacids to create novel polyamides with pendant diaryl ether groups, which can improve solubility and modify polymer properties. researchgate.netnih.gov

Polyimide Synthesis: The primary amine group can react with aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a poly(amic acid) precursor. koreascience.krnasa.gov Subsequent thermal or chemical imidization would yield a polyimide. While the title compound is a mono-amine, it could be used as an end-capping agent to control molecular weight, or it could be chemically modified to introduce a second amine group, thereby creating a novel diamine monomer for polyimide synthesis. koreascience.krresearchgate.net

Table 2: Potential Polymer Applications of this compound Derivatives

| Polymer Type | Required Monomer Form | Co-Monomer | Citation |

|---|---|---|---|

| Polyamide | Amino-carboxylic acid (after ester hydrolysis) | Self-condensation or with diamines/diacids | researchgate.netnih.gov |

| Polyimide | Amine (as is) or as a synthesized diamine | Dianhydride (e.g., PMDA, 6FDA) | koreascience.krnasa.gov |

Analytical Methodologies for the Characterization and Quantification of Methyl 4 2 Amino 4 Methylphenoxy Benzoate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating Methyl 4-(2-amino-4-methylphenoxy)benzoate from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a successful HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector.

For aromatic amines and esters, reversed-phase HPLC is a common and effective approach. A C18 or C8 column is typically selected as the stationary phase due to its hydrophobicity, which allows for good retention and separation of such analytes. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The buffer helps to control the pH and ensure the consistent ionization state of the amine group, which is crucial for reproducible retention times. Gradient elution is often preferred to achieve optimal separation of the main compound from any potential impurities within a reasonable analysis time. UV detection is a suitable choice, as the aromatic rings in the molecule provide strong chromophores.

A method for the simultaneous determination of multiple aromatic amino acids has been established using a mobile phase of 50 mM sodium phosphate (B84403) buffer (pH 6.5) and methanol (97:3, v/v) with UV detection at 215 nm. While this method targets different compounds, the principles are applicable to the development of a method for this compound. Similarly, a reversed-phase HPLC method for preservatives including methylparaben has been developed using a Lichrosorb C8 column with an isocratic mobile phase of acetonitrile, tetrahydrofuran (B95107), and water (21:13:66, v/v/v) and UV detection at 258 nm.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of the amino group, derivatization is often a necessary step for the successful GC analysis of aromatic amines. Derivatization converts the polar N-H group into a less polar and more volatile moiety, which improves peak shape and thermal stability. Common derivatization reagents include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), and alkylating agents.

The choice of column is critical in GC. A mid-polarity column, such as one with a 5% phenyl-poly(methylsiloxane) stationary phase, is often suitable for separating a wide range of aromatic compounds. The use of a deactivated column is essential to prevent the adsorption of the amine, which can lead to peak tailing. The injector and detector temperatures must be optimized to ensure efficient volatilization without causing degradation of the analyte. A flame ionization detector (FID) is a common choice for quantification due to its wide linear range and sensitivity to organic compounds.

For the analysis of aromatic amines, specialized columns like Carbopack B coated with Carbowax 20M and KOH have been developed to handle the active nature of these compounds.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It is often coupled with a chromatographic separation technique like GC or HPLC.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it ideal for the analysis of this compound without the need for derivatization. In ESI, the analyte in solution is sprayed into a fine aerosol, and through a process of solvent evaporation and charge accumulation, gas-phase ions are produced.

For this compound, positive ion mode ESI would be effective, as the primary amino group is readily protonated to form a [M+H]⁺ ion. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule, allowing for the confirmation of its molecular weight. The ESI response can be influenced by the solvent pH and the presence of electrolytes. The use of a protic solvent like methanol or acetonitrile mixed with water and a small amount of a volatile acid (e.g., formic acid) can enhance protonation and signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. As with GC analysis, derivatization of this compound is typically required to improve its chromatographic properties. The mass spectrometer, when operated in electron ionization (EI) mode, bombards the eluted analyte with high-energy electrons, causing fragmentation.

The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For an aromatic ester, fragmentation often involves cleavage at the ester group and around the aromatic rings. The molecular ion peak, if present, confirms the molecular weight of the derivatized compound. Characteristic fragments for a trimethylsilyl-derivatized this compound would arise from the loss of a methyl group, the trimethylsilyl (B98337) group, and cleavage of the ether and ester bonds.

Table 3: Predicted Key Mass Fragments for TMS-Derivatized this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| M⁺ | Molecular Ion |

| M-15 | Loss of a methyl group (CH₃) |

| M-73 | Loss of the trimethylsilyl group (Si(CH₃)₃) |

| [Varying m/z] | Fragments from cleavage of the phenoxy-benzoate backbone |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices. It couples the separation capabilities of HPLC with the specificity of tandem mass spectrometry. Using ESI, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.

This technique, often operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and low detection limits, making it suitable for trace-level quantification. The selection of specific precursor-to-product ion transitions allows for the confident identification and quantification of the target analyte even in the presence of co-eluting interferences. The development of an LC-MS/MS method involves optimizing the chromatographic conditions as well as the MS parameters, such as collision energy, for the specific transitions of the analyte.

Table 4: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z of [M+H]⁺ |

| Product Ions (Q3) | Specific fragment ions |

| Collision Gas | Argon |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for the definitive structural elucidation of "this compound," providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would reveal the chemical shifts, integration, and coupling patterns of all the proton nuclei in the molecule. Key expected signals would include:

Singlets for the methyl ester (-COOCH₃) and the methyl group on the phenoxy ring.

A singlet for the amino (-NH₂) protons.

A series of doublets and doublets of doublets in the aromatic region, corresponding to the protons on both benzene (B151609) rings. The specific coupling patterns would help to confirm the substitution pattern.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Distinct signals would be observed for:

The carbonyl carbon of the ester group (typically in the 165-175 ppm range).

The carbons of the two aromatic rings, with their chemical shifts influenced by the attached substituents (amino, methyl, ether linkage, and ester group).

The methyl carbons of the ester and the phenoxy ring.

While specific spectral data for "this compound" is not available, data for similar structures like methyl 4-methylbenzoate and methyl 4-aminobenzoate (B8803810) can provide reference points for expected chemical shifts. chemicalbook.comchemicalbook.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu It would be crucial for establishing the connectivity of the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in "this compound" and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups:

N-H stretching: The amino group (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹. researchgate.net

C=O stretching: A strong absorption band for the ester carbonyl group (C=O) would be expected in the range of 1700-1730 cm⁻¹.

C-O stretching: The C-O stretching of the ether linkage and the ester would produce strong bands in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region would be indicative of the benzene rings.

Development and Validation of Robust Analytical Methods

For the accurate quantification of "this compound" in various samples, it is essential to develop and validate robust analytical methods, often using techniques like High-Performance Liquid Chromatography (HPLC).

A key aspect of method validation is establishing linearity. ich.org This is achieved by preparing a series of calibration standards of "this compound" at different known concentrations. These standards are then analyzed, and the instrument response (e.g., peak area in an HPLC chromatogram) is plotted against the corresponding concentration.

A linear relationship should be observed over a specific concentration range. The data is typically fitted using a linear regression model to generate a calibration curve. The equation of the line (y = mx + c), where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept, is then used to calculate the concentration of the analyte in unknown samples based on their measured response. The quality of the fit is assessed by the correlation coefficient (r²) or the coefficient of determination (R²), which should ideally be close to 1. researchgate.net

Table of Linearity Data Example for an HPLC Method

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 12,500 |

| 5.0 | 63,000 |

| 10.0 | 124,500 |

| 25.0 | 310,000 |

| 50.0 | 625,000 |

| 100.0 | 1,255,000 |

This table represents hypothetical data to illustrate the concept of linearity.

The successful establishment of a linear calibration curve is a fundamental requirement for any quantitative analytical method, ensuring that the measurements are accurate and reliable over the intended working range of the assay. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in the validation of any analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Currently, there are no published studies that have established the LOD and LOQ for this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Establishing these parameters would require the development of a specific analytical method, followed by a statistical evaluation of the signal-to-noise ratio for a series of low-concentration standards.

Table 1: Illustrative Data for LOD and LOQ Determination (Hypothetical)

| Parameter | Analytical Technique | Value |

|---|---|---|

| Limit of Detection (LOD) | HPLC-UV | Not Determined |

| Limit of Quantification (LOQ) | HPLC-UV | Not Determined |

| Limit of Detection (LOD) | GC-MS | Not Determined |

Precision and Accuracy Assessments

Precision studies evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, assesses the closeness of the mean of a set of results to the true value. These assessments are typically performed at different concentration levels and on different days to determine repeatability and intermediate precision.

For this compound, no such precision and accuracy data from controlled studies are available in the scientific literature.

Table 2: Illustrative Data for Precision and Accuracy (Hypothetical)

| Parameter | Concentration Level | Acceptance Criteria | Result |

|---|---|---|---|

| Repeatability (RSD%) | Low, Medium, High | ≤ 2% | Not Determined |

| Intermediate Precision (RSD%) | Low, Medium, High | ≤ 3% | Not Determined |

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. These studies often involve analyzing placebo samples and samples spiked with potential impurities or degradation products to ensure that the method is not susceptible to interference.

As no specific analytical method for this compound has been published, there are no corresponding specificity and selectivity studies.

Reference Material Development and Stability Evaluation

The development of a certified reference material (CRM) is fundamental for ensuring the quality and comparability of analytical results. This involves the synthesis and purification of the compound to a high degree of purity, followed by comprehensive characterization and stability testing.

Homogeneity Assessment

Homogeneity testing ensures that each unit of the reference material has the same concentration of the analyte within specified uncertainty limits. researchgate.net This is typically evaluated by analyzing a number of randomly selected units from the batch. researchgate.net There is no information available on the development or homogeneity assessment of a reference material for this compound.

Short-Term and Long-Term Stability Studies

Stability studies are performed to determine the time frame over which the reference material remains stable under specified storage conditions. researchgate.net Short-term studies assess stability during transport and handling, while long-term studies establish the shelf-life of the material. researchgate.net Data from such stability studies for a this compound reference material are not available.

Table 3: Illustrative Data for Reference Material Stability (Hypothetical)

| Study Type | Storage Condition | Duration | Result |

|---|---|---|---|